
2-Butylcyclopenta-1,3-diene;diiodotungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylcyclopenta-1,3-diene;diiodotungsten is a chemical compound with the molecular formula C18H26I2W and a molecular weight of 680.048 g/mol . This compound is known for its unique structure, which includes a tungsten atom bonded to two iodine atoms and a butyl-substituted cyclopentadiene ligand. It has a melting point of 112-116°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;diiodotungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with 2-butylcyclopenta-1,3-diene in the presence of iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反应分析
Types of Reactions
2-Butylcyclopenta-1,3-diene;diiodotungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tungsten species.
Substitution: The iodine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like triphenylphosphine for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, reduction may produce tungsten hydrides, and substitution reactions can result in various tungsten-ligand complexes .
科学研究应用
2-Butylcyclopenta-1,3-diene;diiodotungsten has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other tungsten compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying metal-based drug interactions.
作用机制
The mechanism by which 2-Butylcyclopenta-1,3-diene;diiodotungsten exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The tungsten center can interact with different molecular targets, facilitating catalytic processes and forming stable complexes. These interactions are influenced by the electronic and steric properties of the butylcyclopentadiene ligand and the iodine atoms .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)tungsten diiodide: Similar structure but without the butyl substitution.
Bis(ethylcyclopentadienyl)tungsten diiodide: Similar structure with ethyl substitution instead of butyl.
Bis(methylcyclopentadienyl)tungsten diiodide: Similar structure with methyl substitution instead of butyl.
Uniqueness
2-Butylcyclopenta-1,3-diene;diiodotungsten is unique due to the presence of the butyl group, which can influence its reactivity and stability. The butyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its methyl or ethyl-substituted counterparts .
属性
CAS 编号 |
90023-21-5 |
|---|---|
分子式 |
C18H26I2W-2 |
分子量 |
680.0 g/mol |
IUPAC 名称 |
2-butylcyclopenta-1,3-diene;diiodotungsten |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
SUIVUBVBBHIAHX-UHFFFAOYSA-L |
规范 SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.I[W]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



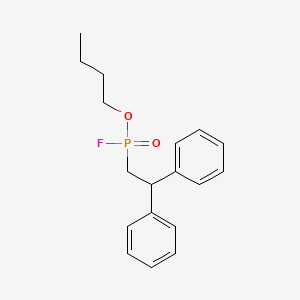

![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
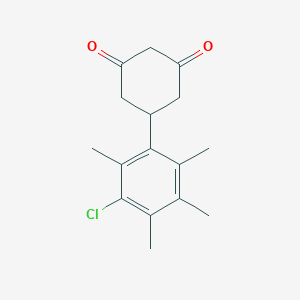
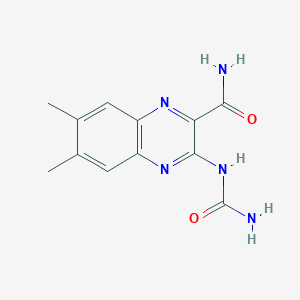
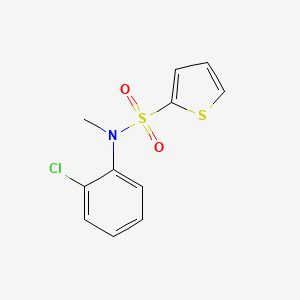
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
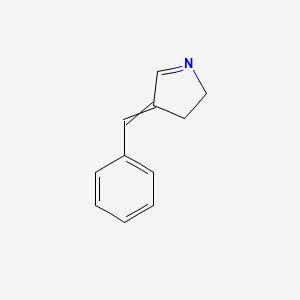
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
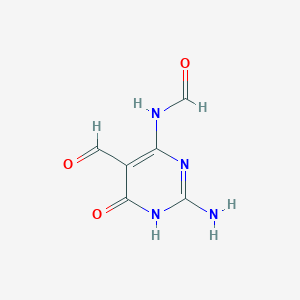
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
